(3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol
Description
(3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a hydroxyl group at the 3-position (S-configuration) and a 4-methylbenzyl substituent on the nitrogen atom. This compound is of interest in medicinal chemistry due to the structural versatility of the pyrrolidine scaffold, which is prevalent in bioactive molecules.
Properties
IUPAC Name |
(3S)-1-[(4-methylphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAGUVODSNQJHZ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CC[C@@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl chloride and pyrrolidine.
Nucleophilic Substitution: The 4-methylbenzyl chloride undergoes a nucleophilic substitution reaction with pyrrolidine to form N-(4-methylbenzyl)pyrrolidine.
Hydroxylation: The N-(4-methylbenzyl)pyrrolidine is then subjected to hydroxylation at the third position of the pyrrolidine ring. This can be achieved using various oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of substituted pyrrolidines
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural characteristics make it a candidate for developing novel pharmacological agents. Its ability to interact with specific biological targets has been investigated in several studies.
1.1 Neuroreceptor Interaction
Research has demonstrated that derivatives of pyrrolidine compounds can act as selective antagonists for certain neuroreceptors. For instance, (3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol has been explored for its potential as an antagonist of the NMDA receptor subtype NR2B, which is implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. Studies indicate that modifications to the pyrrolidine structure can enhance selectivity and potency against these receptors .
Table 1: Binding Affinity of Pyrrolidine Derivatives
| Compound | Receptor Target | Binding Affinity (Ki, nM) |
|---|---|---|
| This compound | NR2B | TBD |
| Compound A | NR2B | 31 |
| Compound B | NR2B | 120 |
Neuropharmacological Applications
The neuropharmacological potential of this compound has been a focal point in recent research. Its influence on neurite outgrowth and neuroprotection suggests applications in treating neurodegenerative diseases.
2.1 Neurotropic Activity
In vitro studies have shown that this compound can promote neurite outgrowth in neuronal cultures, indicating its potential as a neurotropic agent. This activity is crucial for the recovery of neuronal function following injury or degeneration .
Table 2: Neurite Outgrowth Induction by Pyrrolidine Derivatives
| Compound | Neurite Outgrowth (μm) | Control (μm) |
|---|---|---|
| This compound | 600 | 180 |
| NGF (Nerve Growth Factor) | 800 | 180 |
Case Studies and Experimental Findings
3.1 Case Study: NMDA Receptor Antagonism
A study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives revealed that specific substitutions on the aromatic ring significantly affected binding affinity to the NR2B receptor. This finding underscores the importance of chemical modifications in enhancing therapeutic efficacy .
3.2 Safety and Toxicity Evaluations
Safety assessments conducted on related compounds have indicated low toxicity profiles, with no significant adverse effects observed in animal models at therapeutic doses. These findings are essential for advancing clinical applications .
Mechanism of Action
The mechanism of action of (3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical Variations
The stereochemistry of pyrrolidine derivatives significantly impacts biological activity. For example:
- 1a and 1b (): These antiviral compounds differ only in the configuration at the pyrrolidine 3-position. While 1a uses (3S)-1-(2-phenylethyl)pyrrolidin-3-ol, 1b employs the (3R)-isomer.
Substituent Diversity
Table 1: Key Structural Differences and Implications
Key Observations:
- Lipophilicity: The 4-methylbenzyl group in the target compound contrasts with polar groups like 2-aminophenyl () or hydroxymethyl (), suggesting varied tissue distribution.
Pharmacological Implications
- Antiviral Activity () : The use of pyrrolidin-3-ol derivatives in antiviral oxadiazole compounds (1a/1b) suggests that the target compound’s scaffold is compatible with antiviral drug design.
- Kinase Inhibition () : Vicasinabinum’s triazolopyrimidine group implies kinase-targeted activity, whereas the target compound’s simpler structure may favor different targets.
Biological Activity
(3S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol, also known as a derivative of pyrrolidine, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrrolidine ring with a hydroxyl group at the 3-position and a 4-methylphenyl group attached to the nitrogen atom. This unique configuration contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, particularly those involved in neurological functions. Its ability to form hydrogen bonds due to the hydroxyl group enhances its interaction with these receptors.
- Enzyme Interaction : It may act as an inhibitor or modulator for specific enzymes, influencing metabolic pathways relevant to neurological disorders.
1. Neuropharmacological Effects
Research indicates that derivatives of pyrrolidine compounds can influence neurotransmission and exhibit neuroprotective properties. For instance, studies have shown that certain pyrrolidine derivatives can act as antagonists at NMDA receptors, which are critical in excitatory neurotransmission and are implicated in conditions such as Alzheimer's disease and schizophrenia .
2. Anticancer Properties
Some studies have explored the anticancer potential of pyrrolidine derivatives. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF7), colon (HCT116), and prostate (PC-3) cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
3. Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. For instance, it may inhibit certain kinases involved in cell signaling pathways that regulate cell proliferation and survival . This inhibition can lead to reduced tumor growth in vitro.
Case Study 1: Neuroprotective Effects
A study examining the neuroprotective effects of pyrrolidine derivatives found that compounds similar to this compound could reduce oxidative stress in neuronal cells. The results indicated a significant decrease in reactive oxygen species (ROS) levels, suggesting a protective mechanism against neurodegeneration .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound exhibited cytotoxicity against various cancer cell lines. The IC50 values ranged from 23 µM to 42 µM across different cell types, indicating moderate potency. The compound's action was linked to apoptosis induction and disruption of mitochondrial function .
Data Table: Summary of Biological Activities
| Biological Activity | Effect | IC50 Value | Target |
|---|---|---|---|
| Neuroprotection | Reduces ROS levels | N/A | Neuronal cells |
| Anticancer (MCF7) | Cytotoxicity | 33.81 µM | Breast cancer |
| Anticancer (HCT116) | Cytotoxicity | 41.10 µM | Colon cancer |
| Enzyme Inhibition | Kinase inhibition | N/A | Various kinases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
